![molecular formula C15H16ClNO B2472878 N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide CAS No. 2411254-63-0](/img/structure/B2472878.png)
N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computational approaches. The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The crystal structure of a similar compound, N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was also studied .Future Directions
While specific future directions for “N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide” are not available, similar compounds have shown potential in various fields. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Similarly, the potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one molecule in nonlinear optics are confirmed by second and third harmonic generation studies .
properties
IUPAC Name |
N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-15(18)17-14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h2,6-10,14H,1,3-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOGEIUQRLXGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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